Trilobacin

説明

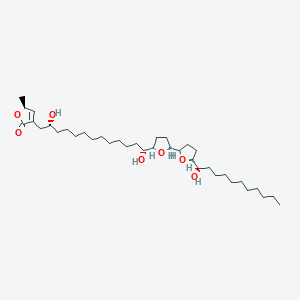

Structure

2D Structure

特性

CAS番号 |

140224-67-5 |

|---|---|

分子式 |

C37H66O7 |

分子量 |

622.9 g/mol |

IUPAC名 |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35-,36+/m0/s1 |

InChIキー |

MBABCNBNDNGODA-YVKOSWGISA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

異性体SMILES |

CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

正規SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

同義語 |

trilobacin |

製品の起源 |

United States |

Structural Elucidation and Stereochemical Analysis of Trilobacin

Comparative Structural Analysis with Other Annonaceous Acetogenins (B1209576)

Adjacent Bis-THF Acetogenins (e.g., Asimicin, Bullatacin)

Adjacent bis-THF acetogenins are a prominent subclass of Annonaceous acetogenins, characterized by two tetrahydrofuran (B95107) rings that are directly linked. These compounds typically contain six oxygenated stereocenters within their core unit and often feature two flanking hydroxyl groups beilstein-journals.orgcore.ac.uk.

Key Examples and Characteristics:

Asimicin and Bullatacin (B1665286): These are two well-known examples of adjacent bis-THF acetogenins, often studied alongside Trilobacin due to their structural similarities and potent bioactivities nih.govcore.ac.ukctdbase.org.

Epimeric Relationship: Asimicin and Bullatacin are epimers, meaning they are stereoisomers that differ in configuration at only one stereogenic center. Specifically, they differ at the C-24 position, with Asimicin having a C-24R configuration and Bullatacin having a C-24S configuration core.ac.uk.

Stereochemical Backbone: Bullatacin, for instance, exhibits a relative stereochemical relationship of threo-trans-threo-trans-erythro across its adjacent THF rings and two flanking hydroxyls core.ac.uk. This compound shares a similar adjacent bis-THF structure with a threo, trans, erythro, cis, threo backbone beilstein-journals.orgacs.org.

Comparative Potency: Adjacent bis-THF acetogenins, including this compound, Asimicin, and Bullatacin, are generally considered among the most potent acetogenins in terms of their biological activities nih.govuncg.edupawpaws.net. Research indicates that the relative potency of acetogenins can be categorized, with adjacent bis-THF acetogenins demonstrating higher potencies compared to non-adjacent bis-THF and mono-THF acetogenins nih.gov.

Non-Adjacent Bis-THF and Mono-THF Acetogenins

Non-Adjacent Bis-THF Acetogenins: This subclass features two tetrahydrofuran rings that are not directly connected but are separated by a segment of the hydrocarbon chain. An example is Trilobalicin, a new non-adjacent bis-THF ring acetogenin (B2873293) isolated from Asimina triloba nih.govresearchgate.net. The relative stereochemistry of Trilobalicin was determined as trans/threo/threo/trans/erythro from C-10 to C-22 through comparisons of NMR data with model compounds nih.govresearchgate.net. Another example, Aromin, showed a decrease in potency when the rings were separated by more than four carbons, reducing its activity to that of a mono-THF ring acetogenin core.ac.uk.

Mono-THF Acetogenins: Mono-THF acetogenins, as their name suggests, possess only one tetrahydrofuran ring within their structure. Examples include cis-Solamin, isolated from Annona muricata beilstein-journals.org, and Annonacin, along with Annonacin A uncg.edunih.gov. The positions and number of hydroxyl groups, as well as the placement of the THF ring, are crucial in determining their relative potencies uncg.edu.

Comparative Potency: The relative potency among different acetogenin types generally follows a trend: adjacent bis-THF acetogenins > non-adjacent bis-THF acetogenins > mono-THF acetogenins core.ac.uknih.govuncg.edu. For instance, while less potent than their bis-THF counterparts, mono-THF ring acetogenins still exhibit significant activity, with compounds like Annonacin and Annonacin A, which have four hydroxyl groups and a THF ring positioned at C-15 to C-20, being among the most active in this category uncg.edu.

Chemical Synthesis and Analog Development of Trilobacin

Synthesis of Trilobacin Derivatives and Analogs

The synthesis of this compound and its various derivatives and analogs is a complex endeavor, driven by the desire to understand their biological properties and to create new compounds with potentially enhanced activities. Research efforts have focused on both the total synthesis of the natural product and the development of methodologies for preparing chemically modified forms and structural analogs. Semi-synthesis of natural acetogenins (B1209576) (ACGs) and derivatized ACGs, such as amines, esters, and glycosylated forms, along with the preparation of structural analogues like simplified mimics and chimeras, have been reported in the literature. beilstein-journals.org

Preparation of Chemically Modified this compound Forms

The total synthesis of this compound (initially referred to as compound 169) was first reported by Sinha's group in 1996. This pioneering work involved the preparation of phosphonium (B103445) salt 172 and aldehyde 175 using the asymmetric dihydroxylation (AD) reaction from alkenes 170 and 173, respectively. Oxidative cyclization utilizing Re₂O₇/lutidine was a key step, affording the corresponding trans-substituted tetrahydrofuran (B95107) 177. Further transformations, including Mitsunobu inversion, conversion to a primary Wittig salt, and subsequent reactions, led to the successful synthesis of this compound, which was confirmed to be identical to the naturally occurring compound through spectroscopic analysis (¹H NMR, [α]D, IR, MS). beilstein-journals.orgnih.gov

The precise stereochemistry of this compound's bis-THF moiety is critical for its biological activity. The relative configuration was corrected to threo/trans/erythro/cis/threo from C-15 to C-24, and its absolute configuration was determined as 4R, 15R, 16R, 19R, 20S, 23R, 24R, and 36S through advanced Mosher ester methodology and COSY and NOESY spectral analyses of its 4,24-diacetate. researchgate.net Such detailed stereochemical assignments are fundamental to the rational design and preparation of chemically modified forms and analogs.

The development of combinatorial chemistry techniques has also been explored for generating libraries of acetogenin (B2873293) analogs. For instance, Keinan et al. developed a solution-phase synthesis strategy that yielded a 64-member library of bis-THF acetogenin analogues. This methodology involved various reaction conditions, including Mitsunobu reactions and oxidative cyclizations with reagents like Re₂O₇ or VO(acac)₂/TBHP, allowing for the diversification of the bis-THF core. This compound itself was further synthesized from a specific isomer (4R, 5R, 8R, 9S, 12R) within this library. scielo.br

Table 1: Key Total Synthesis Approaches for this compound

| Research Group | Year | Key Strategy/Reaction | Overall Yield | Number of Steps | Reference |

| Sinha's Group | 1996 | AD reaction, Oxidative cyclization (Re₂O₇/lutidine) | Not specified | Not specified | beilstein-journals.orgnih.gov |

| Sohn, Kim, Kim | 2010 | Organoselenium-mediated oxonium ion formation/SiO₂-promoted fragmentation | 14% | 18 | acs.orgnih.govacs.org |

Synthesis of Ketolactone Derivatives (e.g., Trilobacinone)

Ketolactone derivatives of this compound, such as 2,4-cis-Trilobacinone and 2,4-trans-Trilobacinone, have been identified and isolated from natural sources, specifically the stem bark of Asimina triloba. researchgate.netebi.ac.ukresearchgate.net These compounds are characterized as ketolactones of this compound, differing from each other primarily in the configuration of their 2,4-bisubstituted γ-lactone ring. researchgate.netgoogle.com While their isolation and structural elucidation have been reported, detailed synthetic methodologies for the preparation of Trilobacinone and its isomers are not widely described in the available literature. Research has focused on their characterization as natural products and their potent biological activities. researchgate.netresearchgate.netmedicinacomplementar.com.brontosight.ai

Mechanistic Investigations of Trilobacin S Biological Activities

Molecular Mechanism of Action: Inhibition of Mitochondrial Complex I (NADH: Ubiquinone Oxidoreductase)

Trilobacin, like other annonaceous acetogenins (B1209576), is a powerful inhibitor of mitochondrial Complex I, also known as NADH: ubiquinone oxidoreductase. tandfonline.comresearchgate.netnih.govnih.govnih.gov This inhibition occurs within the mammalian and insect mitochondrial electron transport systems. tandfonline.comlouisville.edu Annonaceous acetogenins are considered among the most potent known inhibitors of mitochondrial Complex I, demonstrating efficacy at nanomolar concentrations. nih.govbeilstein-journals.org

Mitochondrial Complex I, or NADH dehydrogenase, is a crucial enzyme that initiates the electron transport chain by collecting electrons from NADH and transferring them to coenzyme Q (CoQ). ksumsc.comgonzaga.edu this compound's inhibitory action specifically blocks the transfer of reducing equivalents from iron-sulfur clusters to ubiquinone-Q within this complex. gpatindia.com

Inhibition of Electron Transport Systems

The inhibition of Mitochondrial Complex I by this compound directly disrupts the flow of electrons through the respiratory chain. gpatindia.com This interruption prevents the normal passage of electrons by binding to a component of the chain, thereby blocking essential oxidation-reduction reactions. ksumsc.com The consequence of this blockage is a halt in proton pumping across the inner mitochondrial membrane and a reduction in oxygen uptake, both vital processes for cellular respiration. gpatindia.com

Induced Adenosine (B11128) Triphosphate (ATP) Deprivation

The disruption of the electron transport system, particularly at Complex I, leads to a significant decrease in oxidative phosphorylation, which is the primary mechanism for adenosine triphosphate (ATP) production in cells. tandfonline.com This results in a state of ATP deprivation within the affected cells. tandfonline.comnih.govbeilstein-journals.org Without the establishment of a proper proton gradient across the inner mitochondrial membrane, ATP synthase, the enzyme responsible for synthesizing ATP, cannot function effectively, leading to a severe reduction in cellular energy currency. varsitytutors.com

Cellular and Subcellular Responses to this compound Exposure

Exposure to this compound elicits a range of cellular and subcellular responses, primarily due to its impact on mitochondrial function and energy metabolism.

Induction of Apoptosis in Highly Energy-Demanding Cells

A critical consequence of this compound-induced ATP deprivation is the induction of apoptosis, or programmed cell death, particularly in highly energy-demanding cells, such as tumor cells. tandfonline.comnih.govbeilstein-journals.org Apoptosis is a highly regulated and energy-dependent process essential for maintaining tissue homeostasis. nih.gov Mitochondrial dysfunction, including the release of cytochrome c from the intermembrane space into the cytoplasm, is strongly linked to the activation of apoptosis signaling pathways. wjgnet.com This cascade ultimately leads to the orderly removal of damaged or unwanted cells. aging-us.com

Modulation of Cell Cycle Progression (e.g., G1, G2/M phases)

This compound and other annonaceous acetogenins are understood to modulate cell cycle progression, leading to arrest in various phases, including the G1 and G2/M phases. nih.gov Cellular changes that affect proteins driving actin dynamics can influence cell cycle progression, potentially leading to more invasive cancers if not properly regulated. hu.edu.jo Studies have indicated that pawpaw extracts, which contain this compound, can induce Sub G1 cell cycle arrest in certain cancer cell lines. researchgate.net

Overcoming Multidrug Resistance (MDR) in Tumor Cells

A significant biological activity of annonaceous acetogenins, including this compound, is their ability to overcome multidrug resistance (MDR) in tumor cells. nih.govbeilstein-journals.orgresearch-solution.comresearchgate.net MDR is a major challenge in cancer chemotherapy, often mediated by ATP-dependent efflux pumps, such as P-glycoprotein (an ABC transporter), which actively extrude anticancer drugs from cells. tandfonline.comnih.gov this compound and other acetogenins circumvent MDR by diminishing the function of these efflux pumps and consequently increasing the intracellular accumulation of therapeutic drugs. tandfonline.com Several acetogenins, including this compound, have demonstrated efficacy in suppressing the proliferation of multidrug-resistant MCF-7/Adr cells. researchgate.netresearchgate.net

Molecular Interactions and Binding Studies at Target Sites

This compound belongs to the class of annonaceous acetogenins (ACGs), a group of natural products characterized by an unbranched C32 or C34 fatty acid chain terminating in a γ-lactone, often featuring hydroxyl groups and tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings fishersci.cafishersci.ca. These structural features are crucial for their biological activity, particularly their interaction with key cellular machinery.

The primary molecular target of this compound, consistent with other annonaceous acetogenins, is Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport system fishersci.caguidetopharmacology.orgciteab.comresearchgate.net. This membrane-bound protein complex is vital for cellular respiration and ATP production. This compound, by inhibiting Complex I, disrupts the transfer of electrons from NADH to ubiquinone, thereby severely impairing oxidative phosphorylation fishersci.caguidetopharmacology.orgciteab.com. This inhibition leads to a significant decrease in cellular adenosine triphosphate (ATP) production, a state known as ATP deprivation fishersci.caguidetopharmacology.orgciteab.com. The highly energy-demanding nature of tumor cells makes them particularly vulnerable to this ATP depletion, which ultimately triggers apoptosis (programmed cell death) fishersci.caguidetopharmacology.orgciteab.com.

Detailed research findings highlight this compound's extraordinary potency. Studies with human solid-tumor cell lines have shown that this compound possesses an exceptionally low effective dose 50 (ED50) value, indicating its high cytotoxic efficiency. For instance, this compound demonstrated an ED50 of less than 10^-15 µg/mL against HT-29 human colon adenocarcinoma cells, making it over a billion times more potent than the widely used chemotherapy drug Adriamycin (Doxorubicin), which has an ED50 of 6.69 × 10^-3 µg/mL against the same cell line fishersci.caciteab.com. This remarkable difference in potency underscores the unique mechanism of action of annonaceous acetogenins.

Table 1: Comparative Cytotoxicity of this compound and Adriamycin against HT-29 Human Colon Adenocarcinoma Cells

| Compound | Target Cell Line | ED50 (µg/mL) | Relative Potency (vs. Adriamycin) |

| This compound | HT-29 | < 10^-15 | > 1 billion times more potent |

| Adriamycin | HT-29 | 6.69 × 10^-3 | 1 |

Structure-activity relationship (SAR) studies have provided crucial insights into how this compound interacts with its targets. The presence of bis-tetrahydrofuran (THF) rings, particularly adjacent ones, is a characteristic feature of highly potent annonaceous acetogenins, including this compound. These bis-THF analogues are generally more potent inhibitors of Complex I than mono-THF analogues, and the specific stereochemistry around the bis-THF ring moiety significantly influences their inhibitory effects. It is hypothesized that the terminal γ-lactone ring of acetogenins directly interacts with the binding site of Complex I, while the THF rings, flanked by hydroxyl groups, may serve as hydrophilic anchors at the membrane surface. This structural arrangement is thought to facilitate the lateral diffusion or random distribution of the lactone ring within the membrane interior, optimizing its interaction with the target enzyme. Furthermore, molecular dynamics simulations and binding energy analyses for other acetogenins, such as annocatacin B, suggest that the aliphatic chains play a key role in molecular coupling by distributing favorable interactions throughout the major part of the target structure, such as the ND1 subunit of human mitochondrial respiratory Complex I. These findings collectively contribute to a deeper understanding of the precise molecular mechanisms underlying this compound's potent biological activities.

Structure Activity Relationship Sar Studies of Trilobacin

Influence of Bis-THF Core Stereochemistry on Biological Activity

The stereochemical arrangement of the bis-tetrahydrofuran (bis-THF) core is a critical determinant of Trilobacin's biological activity. This compound possesses a threo-cis-erythro-trans-threo configured core within its adjacent THF rings and flanking hydroxyls. This specific configuration contributes to its observed potency. Comparative studies with other acetogenins (B1209576), such as bullatacin (B1665286), asimicin, asiminacin, and motrilin, highlight the impact of bis-THF ring system stereoconfiguration on their biological activities. For instance, the threo-trans-threo-trans-erythro stereochemistry found in bullatacin appears to be among the most potent configurations within bis-adjacent THF ring systems. This compound and asimicin differ from bullatacin primarily in the stereochemical arrangement of their THF rings, which influences their potencies. The complexity of these relationships is further underscored by synthetic efforts, such as those by Sinha and co-workers, who embarked on preparing all sixty-four possible diastereomeric forms of this compound to thoroughly understand the intricate link between the bis-THF core stereochemistry and biological activity.

Significance of Hydroxyl Functions in Activity

The number and precise positioning of hydroxyl groups within the this compound molecule significantly influence its biological activity. Research indicates that for optimal activity in adjacent bis-THF acetogenins, three hydroxyl groups are generally required. The presence of an additional hydroxyl group, leading to four-hydroxylated analogs (e.g., certain bullatacin types), can increase the molecule's polarity and, in some cases, lead to a decrease in potency. For example, the difference in potency between bullatacin (three hydroxyls) and bullatetrocin (B1248432) (four hydroxyls) illustrates this strong influence. Furthermore, the location of the third hydroxyl group is important; its substitution at positions like C-10, C-28, or C-29 can be as effective or even more effective in enhancing cytotoxic activity compared to a substitution at the C-4 position. The absence of a third hydroxyl group, as seen in 4-deoxyasimicin, significantly diminishes cytotoxic activity, emphasizing the crucial role of these functional groups.

Comparative SAR Analysis with Other Annonaceous Acetogenins

This compound's SAR is often understood in comparison to other well-studied Annonaceous acetogenins, providing broader insights into this class of natural products.

Comparative Potency Overview

| Compound Class / Feature | Observed Effect on Potency | Relevant Compounds |

|---|---|---|

| Adjacent bis-THF rings | Generally higher potency | This compound, Bullatacin, Asimicin, Trilobin, Motrilin, Asiminacin |

| Non-adjacent bis-THF rings | Moderate potency | Aromin (if rings separated by >4 carbons, potency decreases to mono-THF level) |

| Mono-THF rings | Lower potency | Annonacin, Gigantetrocin A |

| Number of Hydroxyls | Three hydroxyls often optimal; more than four can decrease potency | Bullatacin (3 OH), Bullatetrocin (4 OH) |

The position of the THF rings also plays a role in activity. Acetogenins with THF rings located from C-15 to C-24 relative to the terminal γ-lactone ring, such as bullatacin, trilobin, asiminacin, asimicin, this compound, and motrilin, generally exhibit high bioactivities.

Preclinical Biological Evaluation of Trilobacin in Experimental Models

In Vitro Cytotoxicity Profiling

The in vitro assessment of Trilobacin has revealed its remarkable cytotoxic potential against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.

Assessment across Various Human Solid Tumor Cell Lines

This compound has been identified as a highly cytotoxic annonaceous acetogenin (B2873293), demonstrating potent and selective cytotoxicities in the National Cancer Institute (NCI) human tumor cell line screen. Notably, studies have shown this compound to be exceptionally potent against human colon adenocarcinoma (HT-29) cells. Its effective dose for 50% inhibition (ED50) was reported to be less than 10^-15 µg/mL. This indicates that this compound is over 1 billion times more potent against HT-29 cells than adriamycin, a commonly used chemotherapeutic agent, which has an ED50 of 6.69 × 10^-3 µg/mL against the same cell line. wikipedia.org

An acetogenin-rich extract derived from Asimina triloba, which contains this compound along with other potent acetogenins (B1209576) like bullatacin (B1665286) and asimicin, has also been evaluated for its cytotoxic potential. This extract exhibited significant potency against human solid tumor cell lines, including melanoma (SK-MEL), nasopharyngeal carcinoma (KB), and breast adenocarcinoma (BT-549) cells, with half-maximal inhibitory concentration (IC50) values ranging from 0.09 to 0.11 µg/mL. ctdbase.orgnih.gov

The following table summarizes key in vitro cytotoxicity findings for this compound and related extracts:

| Compound/Extract | Cell Line | Effect | Value | Reference |

| This compound | HT-29 (human colon adenocarcinoma) | ED50 | <10^-15 µg/mL | wikipedia.org |

| Adriamycin | HT-29 (human colon adenocarcinoma) | ED50 | 6.69 × 10^-3 µg/mL | wikipedia.org |

| Acetogenin-rich extract (containing this compound) | SK-MEL (melanoma) | IC50 | 0.09–0.11 µg/mL | ctdbase.orgnih.gov |

| Acetogenin-rich extract (containing this compound) | KB (nasopharyngeal carcinoma) | IC50 | 0.09–0.11 µg/mL | ctdbase.orgnih.gov |

| Acetogenin-rich extract (containing this compound) | BT-549 (breast adenocarcinoma) | IC50 | 0.09–0.11 µg/mL | ctdbase.orgnih.gov |

Evaluation against Multidrug-Resistant Cancer Cell Lines

Annonaceous acetogenins, including this compound, have demonstrated particular effectiveness against multidrug-resistant (MDR) tumors. This efficacy is attributed to their mechanism of action, which involves inhibiting mitochondrial Complex I, thereby decreasing adenosine (B11128) triphosphate (ATP) production. This characteristic is especially beneficial against MDR tumors, where resistance is often mediated by ATP-dependent efflux pumps. Acetogenins can circumvent this resistance by reducing efflux pump function and increasing the intracellular accumulation of therapeutic agents. oatext.com

This compound, alongside other acetogenins such as bullatacin, motrilin, asimicin, annonacin, gigantetronenin, and squamocin, has been shown to be efficacious in suppressing the proliferation of multidrug-resistant human mammary adenocarcinoma (MCF-7/Adr) cells. This highlights this compound's potential to overcome resistance mechanisms commonly encountered in cancer chemotherapy.

In Vivo Studies in Experimental Carcinogenesis Models

Beyond in vitro assessments, the biological effects of this compound have also been investigated in in vivo experimental carcinogenesis models, primarily through the administration of extracts containing the compound.

Effects on Tumor Latency and Growth in Animal Models

A standardized extract derived from Asimina triloba twigs, which contains this compound as one of its most potent and major bioactive acetogenins (along with bullatacin and asimicin), was tested in the N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis model using Sprague-Dawley rats. nih.govoatext.com

Preclinical Pharmacological Parameters in Experimental Systems

Detailed preclinical pharmacological parameters for pure this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile in experimental systems, are not extensively documented in the readily available scientific literature. While the importance of ADME studies in drug development is well-recognized for guiding lead candidate selection and predicting in vivo pharmacokinetic properties, specific data for this compound itself were not found in the reviewed sources. The in vivo studies primarily utilized a crude extract containing this compound, rather than the isolated pure compound, which limits the ability to define the precise pharmacological parameters of this compound in isolation.

Advanced Methodologies and Future Directions in Trilobacin Research

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the behavior of Trilobacin at a molecular level, guiding the design of future analogs and deepening the understanding of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of Annonaceous acetogenins (B1209576) has been the subject of such investigations. These studies aim to identify the key molecular features that contribute to the cytotoxicity of these compounds.

For instance, three-dimensional QSAR (3D-QSAR) studies on other Annonaceous acetogenins have been conducted to build models that can predict the antitumor activity of related compounds. researchgate.net These models are typically developed using a series of acetogenin (B2873293) analogs with known cytotoxicities. The resulting data helps in understanding how modifications to the chemical structure, such as the length of the alkyl chain, the stereochemistry of the tetrahydrofuran (B95107) (THF) rings, and the nature of the lactone ring, influence the compound's potency. Such models are crucial for the rational design of new, potentially more effective, acetogenin-based therapeutic agents. The application of these QSAR methodologies to this compound and its derivatives holds significant promise for optimizing its anticancer properties.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at the atomic level. Research in this area has provided critical insights into the mechanism of action for Annonaceous acetogenins.

Studies have employed molecular docking to investigate the binding of various acetogenins to potential cancer-related protein targets. For example, acetogenins from Annona muricata have been docked against Hypoxia-Inducible Factor-1α (HIF-1α), a protein associated with tumor progression. biomedpharmajournal.orgresearchgate.net These simulations revealed that compounds like murihexocin A could fit into the binding pocket of HIF-1α, suggesting a potential mechanism for their anticancer effects. biomedpharmajournal.orgresearchgate.net Similarly, other acetogenins such as annomuricin and bullatacin (B1665286) have been docked with the estrogen receptor (ERα), a key target in breast cancer, showing favorable binding energies that indicate potential inhibitory activity. thepharmajournal.com

While these studies did not specifically focus on this compound, the methodologies are directly applicable. Docking this compound into the binding sites of known acetogenin targets, such as Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain, could elucidate the specific molecular interactions responsible for its potent cytotoxicity. nih.govnih.gov Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. oatext.com These computational approaches are instrumental in understanding the structure-function relationships that govern the biological activity of this compound.

Theoretical Studies on Reaction Mechanisms in Synthesis

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. Theoretical studies on the reaction mechanisms involved in its synthesis can provide deep understanding and help optimize synthetic routes. However, based on available research, detailed theoretical investigations specifically focused on the reaction mechanisms of this compound's synthesis are limited. Research in this area is more broadly focused on the development of synthetic strategies for the characteristic bis-tetrahydrofuran core of this compound and related acetogenins. researchgate.net General theoretical studies on relevant reaction types, such as cycloaddition reactions, contribute to the foundational knowledge that synthetic chemists can apply, but specific computational explorations of the energetic pathways and transition states in the context of this compound's synthesis remain a field for future exploration. mdpi.com

Advanced Analytical Methodologies for this compound Characterization and Quantification

The precise characterization and quantification of this compound rely on a suite of advanced analytical techniques that can resolve its complex structure and detect it in intricate biological matrices.

High-Resolution Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR, MS)

High-resolution spectroscopic methods are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been fundamentally important since its initial discovery.

The structure of this compound was originally determined through extensive analysis of its ¹H NMR and ¹³C NMR spectra. datapdf.com These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of its connectivity and stereochemistry. For example, the ¹H-NMR signals at δ 7.16, 5.03, and 1.40, along with their coupling constants, were crucial in confirming the structure of the α,β-unsaturated γ-lactone ring. datapdf.com Similarly, the ¹³C-NMR spectrum showed characteristic peaks for the lactone ring at δ 174.51 (C-1), 131.13 (C-2), 151.69 (C-35), and 77.96 (C-36). datapdf.com

Mass spectrometry has also been vital in determining the molecular weight and formula of this compound. Electron Ionization Mass Spectrometry (EIMS) showed fragment ions resulting from the sequential loss of water molecules, indicating the presence of multiple hydroxyl groups. datapdf.com Chemical Ionization Mass Spectrometry (CIMS) using isobutane (B21531) on the triacetate derivative of this compound provided the exact molecular ion [MH]⁺ at m/z 749, confirming the molecular weight of the derivatized compound. datapdf.com

Table 1: Selected ¹H and ¹³C NMR Spectral Data for this compound

| Atom No. | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |

|---|---|---|

| C-1 | - | 174.51 |

| C-2 | - | 131.13 |

| H-3a | 2.49 (dddd, 15.1, 3.5, 1.4, 1.4) | 33.356 |

| H-3b | 2.37 (dddd, 15.1, 8.3, 1.4, 1.4) | |

| H-4 | 3.80 (m) | 69.975 |

| H-35 | 7.16 (q) | 151.69 |

| H-36 | 5.03 (qq) | 77.96 |

| H-37 | 1.4 (d, 6.8) | - |

Data sourced from Zhao et al., 1992. datapdf.com

Chromatographic Separation and Purification Techniques (e.g., LC/MS/MS, GC/MS)

The isolation of this compound from its natural source, the bark of Asimina triloba, requires sophisticated chromatographic techniques to separate it from a complex mixture of other compounds. nih.gov The initial extraction is typically performed with a solvent like ethanol (B145695). datapdf.com This crude extract then undergoes a series of purification steps.

The original isolation procedure for this compound involved liquid-liquid partitioning of the ethanol extract between water and dichloromethane. datapdf.com Further purification of the bioactive fractions was achieved using centrifugal partition chromatography (often referred to by the trade name Chromatotron), a form of liquid chromatography. datapdf.com In this case, a silica (B1680970) gel stationary phase was used with a mobile phase of benzene-acetone (85:15) to yield pure this compound. datapdf.com

Modern approaches to the analysis and purification of Annonaceous acetogenins often employ High-Performance Liquid Chromatography (HPLC), frequently coupled with mass spectrometry (LC/MS) or tandem mass spectrometry (LC/MS/MS). mdpi.com These hyphenated techniques offer high resolution and sensitivity, allowing for both the separation and identification of individual acetogenins in a mixture. While Gas Chromatography-Mass Spectrometry (GC/MS) can also be used, LC/MS is often preferred for large, non-volatile, and thermally labile molecules like this compound. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (+)-syringaresinol |

| Annomuricin |

| Annosquacin I |

| Asimicin |

| Bullatacin |

| Bullatacinone |

| Bullatalicin |

| Murihexocin A |

| N-p-coumaroyltyramine |

| N-trans-feruloyltyramine |

| This compound |

| Trilobalicin |

| 2,4-cis-trilobacinone |

Metabolomic Approaches for Detection and Quantification

Metabolomics provides a powerful suite of tools for the comprehensive analysis of small molecules in biological systems. nih.gov In the context of this compound research, these approaches, particularly those based on mass spectrometry (MS), are indispensable for its detection and quantification in complex mixtures such as plant extracts. nih.gov These methods offer the high sensitivity and selectivity required to distinguish this compound from other structurally similar Annonaceous acetogenins. researchgate.netmdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone technique in metabolomic studies of natural products. nih.govthermofisher.com This platform is well-suited for the analysis of acetogenins due to its ability to handle a wide range of compound polarities and its high throughput. thermofisher.com The analytical process typically involves two main strategies: untargeted and targeted metabolomics. An untargeted approach aims to capture a broad snapshot of all measurable metabolites in a sample, which can be useful for discovering novel acetogenins or observing broad metabolic changes. researchgate.net In contrast, a targeted approach focuses on the precise measurement of specific, known compounds like this compound, and is the gold standard for accurate quantification. researchgate.net

For the detection and identification of this compound, high-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) or Orbitrap analyzers, are frequently employed. These instruments provide highly accurate mass measurements, allowing for the determination of the elemental composition of the target molecule. thermofisher.com Identification is further confirmed through tandem mass spectrometry (MS/MS), where the this compound molecule is fragmented, and the resulting pattern of product ions serves as a structural fingerprint. researchgate.netthermofisher.com

Quantitative analysis relies on targeted methods, most commonly using a triple quadrupole mass spectrometer (QQQ-MS) operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. researchgate.netresearchgate.net This technique offers exceptional sensitivity and a wide linear dynamic range, making it ideal for measuring trace amounts of this compound. The method involves programming the mass spectrometer to detect a specific precursor-to-product ion transition unique to this compound, thereby minimizing interference from the sample matrix and enhancing measurement accuracy.

The development of a robust quantitative assay for this compound using these metabolomic approaches involves careful validation. Key parameters are assessed to ensure the reliability of the data.

The table below outlines the typical parameters established during the validation of a targeted LC-MS/MS method for the quantification of a specific compound like this compound.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Measures how well the calibration curve of signal intensity versus concentration fits a straight line. | > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from background noise. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15% |

| Accuracy (%RE) | The closeness of the measured value to the true or accepted value. | Within ± 15% |

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. | Assessed to ensure it does not compromise quantification. |

| Recovery | The efficiency of the extraction process, measuring the amount of analyte detected versus the amount originally present. | Consistent, reproducible, and preferably high. |

The table below details the key mass spectrometry parameters that would be optimized for the specific analysis of this compound in a targeted metabolomics experiment.

| MS Parameter | Description | Example for this compound Analysis |

| Ionization Mode | The method used to generate ions. Electrospray Ionization (ESI) is common for acetogenins. | ESI Positive Mode (ESI+) |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact this compound molecular ion selected for fragmentation. | [M+H]⁺ or [M+Na]⁺ |

| Product Ion (Q3) | The m/z of a specific fragment ion generated from the precursor ion, used for quantification. | A characteristic and stable fragment ion. |

| Collision Energy (CE) | The energy applied to induce fragmentation of the precursor ion. | Optimized to maximize the signal of the chosen product ion. |

| Dwell Time | The time spent acquiring data for a specific MRM transition. | Set to ensure sufficient data points across the chromatographic peak. |

By leveraging these advanced metabolomic methodologies, researchers can accurately detect and quantify this compound in various biological and environmental samples, facilitating further investigation into its properties and distribution.

Q & A

Q. What are the standard methodologies for isolating and purifying trilobacin from natural sources?

Basic The isolation of this compound typically involves solvent extraction followed by chromatographic techniques. For example, researchers might use maceration with ethanol or methanol to extract crude plant material, followed by liquid-liquid partitioning (e.g., ethyl acetate/water) to fractionate compounds. Final purification often employs high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–280 nm. Validation of purity requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . To ensure reproducibility, document solvent ratios, column parameters, and calibration standards in detail.

Q. How can researchers design initial pharmacological assays to assess this compound’s bioactivity?

Basic Begin with in vitro assays targeting pathways relevant to this compound’s reported bioactivity (e.g., cytotoxicity, antimicrobial activity). Use cell lines or bacterial strains aligned with prior literature (e.g., MCF-7 for anticancer studies). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to account for variability. Dose-response curves (e.g., 0.1–100 µM) and IC50 calculations are critical. Ensure ethical compliance for cell-based assays and validate results with orthogonal methods, such as fluorescence microscopy for apoptosis detection .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Advanced Contradictions often arise from differences in experimental models or concentration ranges. Apply theoretical triangulation by integrating multiple approaches:

- Molecular docking to predict binding affinities for putative targets (e.g., kinases, receptors).

- Gene expression profiling (RNA-seq) to identify pathways modulated by this compound.

- Pharmacological inhibition assays (e.g., siRNA knockdown) to confirm target involvement. Cross-validate findings using independent datasets or in vivo models. Document assay conditions (e.g., cell passage number, incubation time) to identify confounding variables .

Q. What strategies optimize the synthetic pathway for this compound analogs with enhanced stability?

Advanced Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading). Key steps include:

- Retrosynthetic analysis to identify modular intermediates.

- Stability testing under physiological conditions (pH 7.4, 37°C) to assess half-life.

- Computational modeling (e.g., DFT calculations) to predict degradation pathways. Validate synthetic routes with NMR and HPLC-MS, and compare bioactivity of analogs to the parent compound .

Q. How can researchers address low reproducibility in this compound’s pharmacokinetic (PK) studies?

Advanced Low reproducibility may stem from variability in absorption or metabolism. Implement methodological triangulation:

- Parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.

- LC-MS/MS quantification in plasma samples with deuterated internal standards.

- Metabolite identification using high-resolution MS and in vitro liver microsomes. Standardize animal models (e.g., age, diet) and use power analysis to determine sample sizes .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s therapeutic potential?

Advanced Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Identify gaps via systematic reviews (e.g., lack of in vivo neuroprotective data).

- Feasibility : Assess resource availability (e.g., transgenic animal models).

- Ethical : Ensure compliance with animal welfare guidelines. Pair with the PICO framework (Population, Intervention, Comparison, Outcome) for clinical relevance:

- Population: Cancer patients resistant to standard chemotherapy.

- Intervention: this compound + paclitaxel combination therapy.

- Outcome: Synergistic reduction in tumor volume .

Data Validation and Reporting

Q. How should researchers validate this compound’s structural elucidation data?

Basic Combine spectroscopic techniques:

- 1D/2D NMR (HSQC, HMBC) for carbon-proton connectivity.

- X-ray crystallography for absolute configuration (if crystals are obtainable).

- Optical rotation to confirm enantiopurity. Compare data with published spectra and use reference compounds for calibration .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Advanced Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism). Apply Akaike’s Information Criterion (AIC) to select the best-fit model (e.g., four-parameter logistic vs. sigmoidal). For multi-experiment studies, employ mixed-effects models to account for batch variability. Report 95% confidence intervals and effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。